molecular formula C16H21N3O3S B2725051 ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-05-9

ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2725051
CAS No.: 864927-05-9
M. Wt: 335.42
InChI Key: SPNWYHLZIPPGCD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system. Key structural features include:

  • Cyano group at position 3, enhancing electron-withdrawing properties and influencing reactivity.
  • Ethyl carboxylate at position 6, contributing to lipophilicity and modulating solubility.

Thienopyridine derivatives are frequently explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

ethyl 3-cyano-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-5-22-15(21)19-7-6-10-11(8-17)13(23-12(10)9-19)18-14(20)16(2,3)4/h5-7,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWYHLZIPPGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The thieno[2,3-c]pyridine scaffold is typically assembled via Thorpe-Ziegler cyclization or Hantzsch thiophene synthesis. In a representative protocol, ethyl chloroacetate reacts with a pyridine-2(1H)-thione derivative under basic conditions to form a thioether intermediate, which undergoes intramolecular cyclization. For example:

Procedure Adapted from Abdel-Rahman et al.:

  • Starting Material: 3-Cyano-4-(trifluoromethyl)pyridine-2(1H)-thione (1).
  • Alkylation: Treatment with ethyl chloroacetate in ethanol containing sodium acetate yields ethyl [3-cyano-4-(trifluoromethyl)pyridin-2-ylthio]acetate (2).
  • Cyclization: Refluxing in ethanol with sodium acetate induces Thorpe-Ziegler cyclization to form ethyl 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (3).

Adaptation for Thieno[2,3-c]Pyridine:
Replacing the pyridine-2(1H)-thione with a appropriately substituted pyridine-3(2H)-thione could redirect cyclization to form the [2,3-c] isomer. Substitutents at positions 4 and 6 (e.g., ester groups) would require careful steric and electronic tuning.

Functionalization at Position 3: Cyano Group Introduction

The cyano group at position 3 is introduced via:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a halogenated precursor with cyanide sources (e.g., CuCN/KCN).
  • Cyanation Reagents: Use of trimethylsilyl cyanide (TMSCN) or malononitrile under Lewis acid catalysis.

Example Protocol:
A chlorinated thienopyridine intermediate reacts with CuCN in dimethylformamide (DMF) at 120°C to install the cyano group. Yields range from 65–80% depending on substituent electronic effects.

Installation of the Pivalamido Group at Position 2

Amination and Amidation

The pivalamido group requires a primary amine intermediate, which is subsequently acylated with pivaloyl chloride.

Stepwise Approach:

  • Amination: Reduction of a nitro group or displacement of a leaving group (e.g., Cl, Br) with ammonia or ammonium hydroxide.
  • Amidation: Treatment with pivaloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Optimization Notes:

  • Excess pivaloyl chloride (1.5 equiv) and prolonged reaction times (12–24 h) improve yields.
  • Steric hindrance from the thienopyridine core may necessitate elevated temperatures (40–60°C).

Esterification at Position 6

The ethyl ester is introduced via:

  • Direct Esterification: Reaction of a carboxylic acid intermediate with ethanol under acid catalysis (e.g., H2SO4).
  • Alkylation: Treatment of a carboxylate salt with ethyl iodide in DMF.

Example from Patent Literature:
A carboxylated thienopyridine is treated with ethyl chloroacetate and K2CO3 in acetone, yielding the ethyl ester in 85% yield after refluxing for 6 h.

Mechanistic and Optimization Considerations

Cyclization Regioselectivity

The [2,3-c] isomer’s formation depends on the thione’s position and substituent electronic effects. Electron-withdrawing groups (e.g., CN, CF3) at position 4 favor cyclization at the proximal sulfur.

Side Reactions and Mitigation

  • Hydrazine Byproducts: Overreaction with hydrazine hydrate can yield carbohydrazides (e.g., as in). Strict stoichiometric control is essential.
  • Ester Hydrolysis: Basic conditions may saponify the ethyl ester. Use mild bases (e.g., NaOAc) and monitor pH.

Characterization and Analytical Data

Critical spectroscopic features include:

  • IR: ν ≈ 2200 cm⁻¹ (C≡N), 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
  • 1H NMR: δ 1.2–1.4 (t, ester CH3), 1.3 (s, pivalamido CH3), 4.1–4.3 (q, ester CH2).
  • MS: Molecular ion peak at m/z 389.4 (M+H)+.

Applications and Derivatives

While the target compound’s bioactivity is unexplored, analogous thienopyridines exhibit:

  • Anticancer Activity: Trifluoromethyl derivatives inhibit kinase pathways.
  • Splicing Modulation: Patent compounds enhance pre-mRNA splicing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Variations in the Thieno[2,3-c]Pyridine Core

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 2 Substituent at Position 3 Substituent at Position 6 Molecular Weight Key References
Target Compound 2,2-Dimethylpropanamido Cyano Ethyl carboxylate Not Reported
Ethyl 2-[2-(5-Chlorothiophen-2-yl)acetamido]-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate 2-(5-Chlorothiophen-2-yl)acetamido Cyano Ethyl carboxylate 409.91 g/mol
Ethyl 6-Benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate 2-Chloropropanamido Ethyl carboxylate Benzyl Not Reported
Ethyl 2-Amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Amino Ethyl carboxylate Butanoyl 296.39 g/mol

Key Observations :

  • Position 6: Ethyl carboxylate in the target compound enhances lipophilicity, whereas benzyl or butanoyl groups in analogs may alter membrane permeability .

Physicochemical Properties

  • Melting Points: Thienopyridine derivatives with bulky substituents (e.g., benzyl) exhibit higher melting points (>100°C) due to increased crystallinity .
  • Solubility: Ethyl carboxylate groups generally improve solubility in organic solvents compared to free carboxylic acids.
  • Spectroscopic Data: IR: Cyano groups show characteristic peaks near 2220 cm⁻¹ . NMR: Ethyl ester protons typically resonate at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet) .

Biological Activity

Ethyl 3-cyano-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.

Structural Characteristics

The compound features a thieno-pyridine core with significant substituents that contribute to its biological properties. The presence of the cyano group and the amide functional group enhances its reactivity and interaction with biological targets.

Key Structural Data:

  • Molecular Formula: C14H18N2O2S
  • Molecular Weight: 270.37 g/mol
  • Functional Groups: Cyano (-CN), Amide (-C(=O)N)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing in Polar Solvents: This method is often used for the formation of the thieno-pyridine core.
  • Microwave-Assisted Synthesis: This technique enhances reaction efficiency and yields.

Anticancer Properties

Recent studies have investigated the anticancer potential of thieno[2,3-c]pyridine derivatives. This compound has shown promising results in inhibiting various cancer cell lines.

Case Study:
In a study assessing the cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells:

  • IC50 Values: The compound exhibited an IC50 value of approximately 27.6 μM.
  • Mechanism of Action: The compound's mechanism is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor:

  • Inhibition of Carbonic Anhydrases: Research indicates that similar compounds within its class can inhibit isoforms of carbonic anhydrase (hCA I and II), which are implicated in various physiological processes.

Research Findings

A summary of relevant studies on the biological activity of this compound is presented below:

StudyYearActivity AssessedFindings
Yong et al.2018AnticancerEffective against tumor cells with notable cytotoxicity
Elmongy et al.2022CytotoxicityInhibitory activity ranging from 43% to 87% against lung cancer
Guo et al.2025Structure-Activity Relationship (SAR)Strongest activity observed with electron-withdrawing groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-cyano-2-(2,2-dimethylpropanamido)thieno[2,3-c]pyridine-6-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, amidation, and esterification. For example, similar compounds are synthesized via nucleophilic substitution on thieno[2,3-c]pyridine scaffolds followed by Boc (tert-butoxycarbonyl) protection/deprotection steps . Key intermediates (e.g., ethyl 2-amino-thienopyridine carboxylates) are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm regioselectivity and purity .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Methodological Answer : Follow COSHH regulations (e.g., UK) for laboratory chemicals. Use PPE (gloves, goggles), avoid dust formation, and store in tightly sealed containers under inert atmosphere (N2_2 or Ar) at 2–8°C. Refer to SDS guidelines for thienopyridine derivatives, which highlight risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks for cyano (δ ~110–120 ppm in 13C^{13} \text{C}), ester carbonyl (δ ~165–170 ppm), and amide protons (δ ~6–8 ppm in 1H^1 \text{H}) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Ensure high-resolution data (R-factor < 5%) to resolve conformational ambiguities in the thienopyridine core .

Advanced Research Questions

Q. How can discrepancies in reaction yields or by-product formation during synthesis be systematically addressed?

  • Methodological Answer :

  • Reaction Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., DMAP for esterification). Monitor by TLC/HPLC to identify side products (e.g., over-alkylation or hydrolysis) .
  • By-product Analysis : Use preparative HPLC or column chromatography to isolate impurities. Characterize via high-resolution MS/MS to determine structural deviations (e.g., incorrect regiochemistry) .

Q. What computational strategies are effective for predicting the biological activity or binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., EGFR or CDK2). Validate using SAR (structure-activity relationship) data from analogs with similar substituents (e.g., sulfonamide or acetyl groups) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the cyano group and catalytic lysine residues .

Q. How can researchers resolve conflicting biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in orthogonal assays (e.g., cell-free kinase inhibition vs. cell viability assays). Use positive controls (e.g., staurosporine for kinases) .
  • Data Normalization : Apply Z-score or % inhibition normalization to account for batch effects. Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Modify the ester group (e.g., replace ethyl with PEGylated esters) to enhance aqueous solubility. Validate hydrolysis kinetics in simulated gastric fluid .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) using solvent evaporation. Characterize release profiles via dialysis under sink conditions .

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